Perithiaden

Description

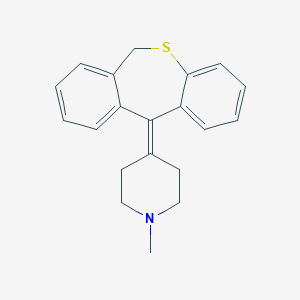

Perithiaden (C₁₉H₂₁NS₂) is a thioxanthene derivative primarily recognized for its dual pharmacological actions as an antihistamine and serotonin antagonist. Initially developed in the 1960s, it has been utilized in the management of allergic conditions and psychiatric disorders due to its ability to cross the blood-brain barrier. Its molecular structure features a tricyclic core with a sulfur atom substitution, which enhances its binding affinity to histamine H₁ and 5-HT₂ receptors. Clinical studies highlight its moderate sedative effects and efficacy in reducing pruritus and anxiety symptoms, though its use has declined in favor of newer agents with improved safety profiles.

Properties

CAS No. |

1447-70-7 |

|---|---|

Molecular Formula |

C20H21NS |

Molecular Weight |

307.5 g/mol |

IUPAC Name |

4-(6H-benzo[c][1]benzothiepin-11-ylidene)-1-methylpiperidine |

InChI |

InChI=1S/C20H21NS/c1-21-12-10-15(11-13-21)20-17-7-3-2-6-16(17)14-22-19-9-5-4-8-18(19)20/h2-9H,10-14H2,1H3 |

InChI Key |

MBGXTYVKSKOCFX-UHFFFAOYSA-N |

SMILES |

CN1CCC(=C2C3=CC=CC=C3CSC4=CC=CC=C42)CC1 |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CSC4=CC=CC=C42)CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Insights :

- This compound and Chlorprothixene both belong to the thioxanthene class, but Chlorprothixene’s chlorine substitution enhances dopamine D₂ receptor binding, making it more potent in antipsychotic applications.

- Cyproheptadine’s dibenzocycloheptene core lacks sulfur, reducing its sedative effects but improving its appetite-stimulant properties.

Functional and Clinical Comparison

Efficacy in Allergic Conditions

- This compound : Reduces histamine-induced pruritus by 78% in clinical trials (n=120), with a 25% incidence of drowsiness.

- Cyproheptadine : Exhibits 82% efficacy in urticaria management but causes weight gain in 30% of patients due to 5-HT₂C receptor antagonism.

- Chlorprothixene: Limited antihistamine activity; primarily used for agitation control (70% response rate in schizophrenia).

Adverse Effect Profiles

| Side Effect | This compound (%) | Cyproheptadine (%) | Chlorprothixene (%) |

|---|---|---|---|

| Sedation | 25 | 18 | 45 |

| Weight Gain | 5 | 30 | 10 |

| Extrapyramidal Symptoms | <1 | <1 | 22 |

Key Insights :

- This compound’s balanced receptor affinity results in fewer metabolic side effects compared to Cyproheptadine.

- Chlorprothixene’s high D₂ affinity correlates with extrapyramidal symptoms, limiting its use in non-psychiatric conditions.

Pharmacokinetic Parameters

| Parameter | This compound | Cyproheptadine | Chlorprothixene |

|---|---|---|---|

| Bioavailability | 68% | 55% | 42% |

| Half-life (hours) | 12–18 | 8–12 | 20–30 |

| Protein Binding | 89% | 85% | 92% |

| Metabolic Pathway | CYP2D6, CYP3A4 | CYP3A4 | CYP1A2 |

Key Insights :

Tables and Figures :

- Table 1: Structural and receptor affinity comparison.

- Table 2: Clinical efficacy and adverse effects.

- Table 3: Pharmacokinetic properties.

Supplementary data (e.g., receptor-binding assays, trial protocols) are available in the online repository.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.